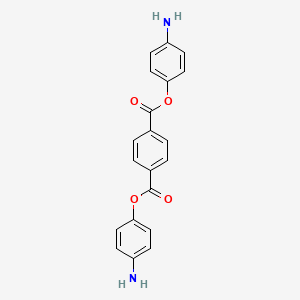

Bis(4-aminophenyl) terephthalate

Vue d'ensemble

Description

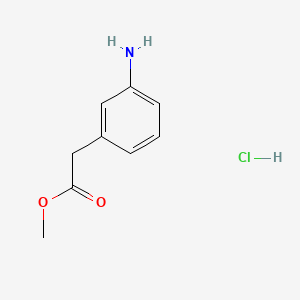

“Bis(4-aminophenyl) terephthalate” is a chemical compound with the molecular formula C20H16N2O4 . It is also known as “1,4-Benzenedicarboxylic acid, bis(4-aminophenyl) ester” and "Bis(4-aminophenyl) benzene-1,4-dicarboxylate" .

Molecular Structure Analysis

The molecular weight of “Bis(4-aminophenyl) terephthalate” is 348.36 g/mol . The compound is solid at 20 degrees Celsius .

Physical And Chemical Properties Analysis

“Bis(4-aminophenyl) terephthalate” is a solid at 20 degrees Celsius . It has a molecular weight of 348.36 g/mol . The compound should be stored under inert gas and conditions to avoid are air sensitive .

Applications De Recherche Scientifique

Polymer Recycling and Environmental Applications :

- Aminolysis of polyethylene terephthalate waste, using chemicals like ethanolamine, can produce bis(2-hydroxy ethylene)terephthalamide (BHETA), which has potential for further reactions to obtain useful products. This process is economically viable and contributes to recycling efforts (Shukla & Harad, 2006).

- New amphiphilic ionic liquids based on the glycolysis product of polyethylene terephthalate (PET) waste have been synthesized. These have been used effectively in the demulsification of water in heavy crude oil emulsion, demonstrating potential environmental applications (Abdullah & Al‐Lohedan, 2020).

Polymer Synthesis and Material Properties :

- Synthesis of novel poly(ester imide)s using Bis(4-aminophenyl)terephthalate for applications in flexible printed circuit boards (FPC). These polymers possess low coefficients of thermal expansion and low water absorption, making them suitable for high-performance materials (Hasegawa et al., 2010).

- Synthesis of non-isocyanate thermoplastic polyurethanes containing dibutylene terephthalate units, showing improved mechanical properties, highlights another application in materials science (Wang et al., 2015).

Thermal and Structural Analysis :

- Detailed crystal and molecular structure analysis of bis[(4-butoxycarbonyl)-phenyl]terephthalate and bis[(4-vaIeroyloxy)-phenyl]terephthalate, contributing to the understanding of mesogenic structures (Centore et al., 1991).

Chemical Transformations and Derivatives :

- Bis(2-aminoethyl)terephthalamide, an amide-containing diamine, obtained from the aminolysis of waste poly(ethylene terephthalate) bottles, reacts with various aromatic dianhydrides to form novel polyamideimides (PAIs). These PAIs can be used as membrane-modifying agents for industrial separation applications (Hoang et al., 2020).

Applications in Electronics and Optics :

- Research into polyimides containing bis(triarylamine) units reveals their potential for use in electrochromic devices due to their ambipolar properties and high thermal stability (Wang & Hsiao, 2014).

Self-healing Materials :

- Development of self-healing poly(urea–urethane) elastomers using bis(4-aminophenyl) disulfide as a dynamic crosslinker. These materials show quantitative healing efficiency at room temperature without any catalyst or external intervention, opening avenues in advanced material technologies (Rekondo et al., 2014).

Safety And Hazards

“Bis(4-aminophenyl) terephthalate” may cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if eye irritation persists or skin irritation occurs .

Propriétés

IUPAC Name |

bis(4-aminophenyl) benzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4/c21-15-5-9-17(10-6-15)25-19(23)13-1-2-14(4-3-13)20(24)26-18-11-7-16(22)8-12-18/h1-12H,21-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFTXGNJIXHFHTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)N)C(=O)OC3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694865 | |

| Record name | Bis(4-aminophenyl) benzene-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(4-aminophenyl) terephthalate | |

CAS RN |

16926-73-1 | |

| Record name | Bis(4-aminophenyl) benzene-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(4-aminophenyl) Terephthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B599870.png)

![2-[2-[(4-Aminophenyl)sulfonylamino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B599879.png)